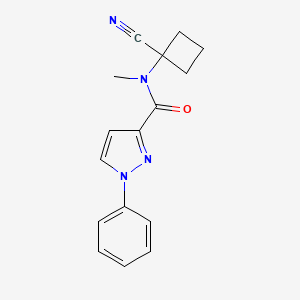

![molecular formula C21H25N5O4S B2832203 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide CAS No. 440330-89-2](/img/structure/B2832203.png)

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

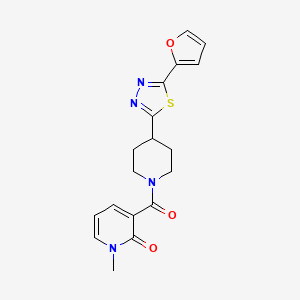

The compound “6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide” is a derivative of 4-oxobenzo[d]1,2,3-triazin . These derivatives have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing good inhibitory activity against AChE .

Synthesis Analysis

The synthesis of these compounds involves the creation of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety . The synthesis process has been recently advanced, allowing for more wide and easy modifications through simple substitution changes .Molecular Structure Analysis

The molecular structure of these compounds is based on the 4-oxobenzo[d]1,2,3-triazin skeleton, which can be modified more widely and more easily through simple substitution changes . This, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been recently advanced, allowing for more wide and easy modifications through simple substitution changes . This has transformed their utility and placed them at the forefront of developing applications in functional materials .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their chemical structure and morphology . They are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .Scientific Research Applications

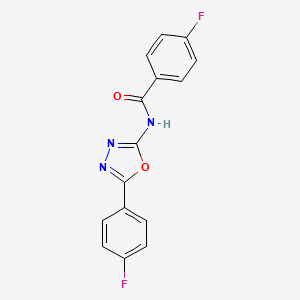

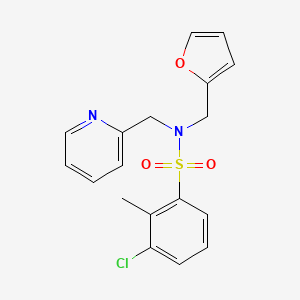

Sulfonamide Hybrid Compounds

Sulfonamide compounds, a class of synthetic antimicrobials, have been combined with various heterocyclic moieties like triazine to create hybrids with diverse biological activities. These hybrids show promise in designing more effective sulfonamide drugs (Ghomashi et al., 2022).

Sulfonamide-Triazine Derivatives

The synthesis of 1,2,4-triazine-containing sulfonamide derivatives has been explored, displaying unique tautomeric forms and potential in varying solvent environments. These derivatives exhibit strong intermolecular hydrogen bonds and are sensitive to solvent polarity (Branowska et al., 2022).

Hexahydro-s-Triazine Derivatives

Hexahydro-s-triazine (HT) derivatives, known for their acid sensitivity, have been utilized to create acid-degradable epoxy resins with high thermal and mechanical properties, demonstrating potential in recyclable materials technology (You et al., 2017).

Selectivity in Sugar Beets

Research into triflusulfuron methyl, a sulfonylurea herbicide, revealed the importance of the 2,6-disubstituted sulfonamide in its metabolism and selectivity in sugar beets. These findings emphasize the role of minor changes in the triazine ring affecting tolerance and metabolism in specific crops (Wittenbach et al., 1994).

Electrochemical Degradation of Sulfonamides

Studies on the electrochemical oxidation of sulfonamides at boron-doped diamond electrodes provide insights into degradation efficiencies and toxicity evaluations in environmental contexts (Fabiańska et al., 2014).

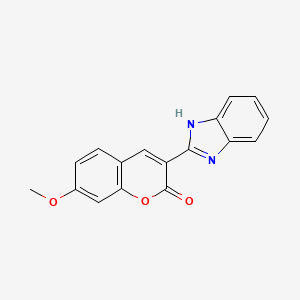

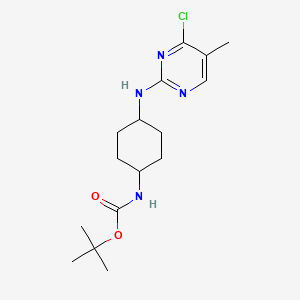

Antimicrobial and Antiproliferative Agents

Benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized, showcasing potent antimicrobial and antiproliferative activities, marking them as candidates for future pharmacological applications (Al-blewi et al., 2018).

Anti-Alzheimer Agents

Novel 4-oxobenzo[d]1,2,3-triazin derivatives have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, showing potential as anti-Alzheimer agents (Hosseini et al., 2019).

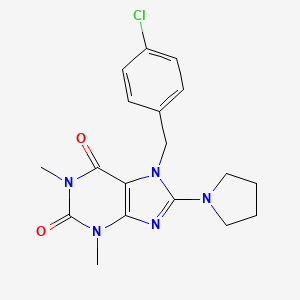

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G-protein coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of this receptor can have therapeutic effects .

Mode of Action

This compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events .

Pharmacokinetics

Its solubility in organic solvents like ethanol suggests that it may have good absorption and distribution profiles . The compound’s stability under room temperature conditions also suggests it may have a reasonable half-life in the body.

Result of Action

The activation of GPR139 by this compound could lead to various molecular and cellular effects, depending on the specific physiological context. These effects could potentially be harnessed for the treatment of diseases, disorders, or conditions associated with GPR139 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air suggests that it should be handled and stored carefully to maintain its efficacy. Furthermore, its solubility profile indicates that the compound’s action could be influenced by the lipid composition of the target cells’ membranes.

Future Directions

The future directions for these compounds include their potential use as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Their properties can be modified more widely and more easily through simple substitution changes , which, together with recent developments in their synthesis, places them at the forefront of developing applications in functional materials .

properties

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c22-31(29,30)17-11-9-16(10-12-17)13-14-23-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)24-25-26/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,23,27)(H2,22,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDKMOKWYJXHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832122.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)